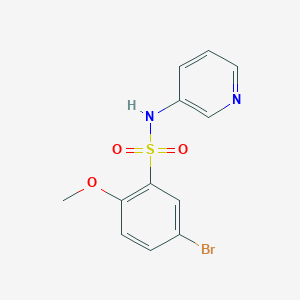
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme JMJD3. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its inhibition of the histone demethylase enzyme JMJD3. This enzyme is involved in the regulation of gene expression, particularly in the immune system and cancer cells. By inhibiting this enzyme, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in animal models of disease. Additionally, this compound has been shown to alter gene expression patterns in immune cells, leading to changes in cytokine production and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide in lab experiments is its specificity for the JMJD3 enzyme. This allows researchers to target specific pathways and study the effects of altering gene expression in various diseases. However, one limitation of this compound is its potential toxicity, particularly at higher doses.
Orientations Futures
There are several future directions for research on 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide. One area of interest is in combination therapy, where this compound could be used in conjunction with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in various disease models. Finally, research could focus on the development of more potent and selective inhibitors of the JMJD3 enzyme, which could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves a multi-step process, starting with the reaction of 3-chloropyridine with sodium methoxide to form 3-methoxypyridine. This intermediate is then reacted with 2-bromo-4-nitrobenzenesulfonamide to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the main areas of research has been in cancer treatment, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its anti-inflammatory effects, particularly in diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C12H11BrN2O3S |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 |
Clé InChI |
YHDDOUXZNLIMJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



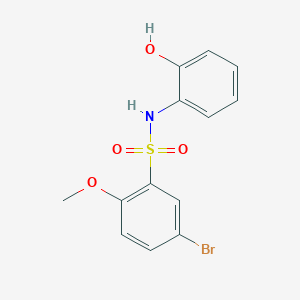

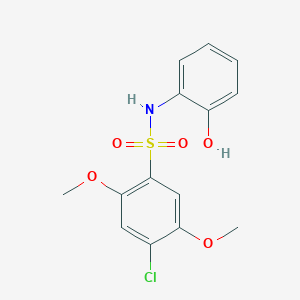
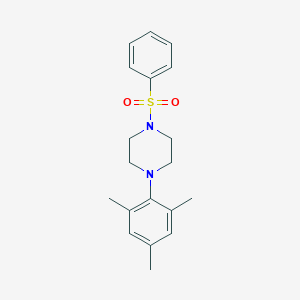
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
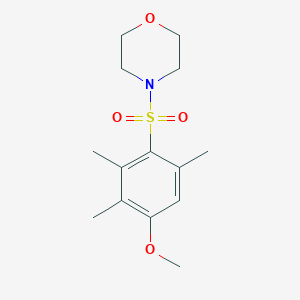
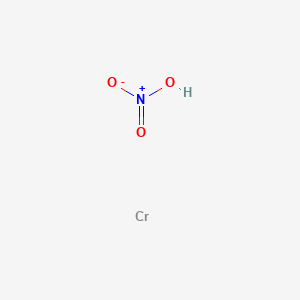
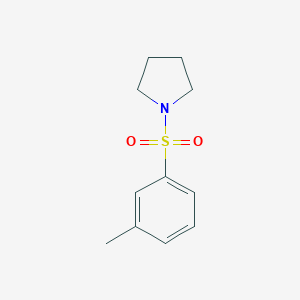
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

